2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring two key heterocyclic moieties: a 2,2-dimethyl-2,3-dihydrobenzofuran core and a 1,3,4-oxadiazole ring substituted with a 2,4-dimethylthiazole group. The dihydrobenzofuran scaffold is known for its metabolic stability and bioactivity in agrochemical and pharmaceutical contexts, while the 1,3,4-oxadiazole ring is a pharmacophore associated with antimicrobial, anti-inflammatory, and insecticidal properties .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-10-16(28-11(2)20-10)17-22-23-18(26-17)21-14(24)9-25-13-7-5-6-12-8-19(3,4)27-15(12)13/h5-7H,8-9H2,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGBHQJHEPXNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 236.27 g/mol. The structure features a benzofuran moiety linked to an oxadiazole group through an ether bond, which contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, it has been observed to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a crucial role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the effectiveness of cancer therapies.
Biological Activities
Research indicates that the compound exhibits a range of biological activities:
- Anticancer Activity :
-
Anti-inflammatory Properties :
- Some derivatives have shown moderate anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
- Thrombolytic Activity :
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of compounds related to this compound:
| Study | Cell Line | Activity | IC50 (µM) |
|---|---|---|---|
| Study A | A549 | Anticancer | 27.49 ± 1.90 |
| Study B | HCT116 | Anticancer | 29.29 ± 3.98 |
| Study C | THP1 | Anti-inflammatory | Moderate |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the functional groups attached to the benzofuran and oxadiazole moieties can significantly influence the biological activity of the compounds. For example:
Comparison with Similar Compounds
Structural Analogues with Dihydrobenzofuran Moieties
- 4-(7-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines ():
These compounds share the dihydrobenzofuran core but replace the oxadiazole-acetamide group with a thiazole-amine linkage. Bioassays demonstrated insecticidal activity against Aphis fabae (95.12% mortality at 500 mg/L for compound 7a). The target compound’s oxadiazole-thiazole substitution may improve metabolic stability compared to the thiazole-amine derivatives, though direct activity comparisons are unavailable .
Acetamide Derivatives with Heterocyclic Substituents
- N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): These derivatives feature a thiazolidinone ring instead of oxadiazole. The absence of a dimethylthiazole substituent in these compounds limits direct functional comparisons but highlights the role of heterocyclic diversity in modulating activity .
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ():
This compound substitutes oxadiazole with a thiadiazole ring. Thiadiazoles are less electronegative than oxadiazoles, which may reduce metabolic stability but improve binding to sulfur-rich enzyme active sites .
Pharmacological Activity Comparisons
- Anti-Exudative Acetamides (): Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide showed anti-exudative activity comparable to diclofenac sodium (8 mg/kg).
Structural and Functional Group Analysis
Key differences in heterocycles and substituents influence bioactivity:
Key Observations :
Oxadiazole vs. Thiazole/Thiadiazole : The oxadiazole’s higher electronegativity may enhance metabolic stability and target affinity compared to sulfur-containing heterocycles .
Dihydrobenzofuran Core : Shared with compounds, this moiety likely contributes to insecticidal or agrochemical activity, though the target compound’s oxadiazole-thiazole appendage could broaden its mechanistic scope .
Substituent Effects : The 2,4-dimethylthiazole group may enhance steric bulk and hydrophobic interactions compared to simpler aryl or acetyl groups in analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
